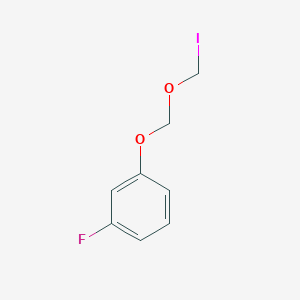
1-Fluoro-3-(iodomethoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-(iodomethoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 This compound is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position and an iodomethoxymethoxy group at the third position
Métodos De Preparación
The synthesis of 1-Fluoro-3-(iodomethoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-fluoro-3-iodobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxymethyl group replaces the iodine atom on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Fluoro-3-(iodomethoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-fluoro-3-(azidomethoxymethoxy)benzene, while oxidation with potassium permanganate would produce 1-fluoro-3-(formylmethoxymethoxy)benzene.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(iodomethoxymethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved pharmacokinetic properties. The presence of both fluorine and iodine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-(iodomethoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved in these reactions include the activation of the benzene ring and the stabilization of reaction intermediates through resonance and inductive effects.
In biological systems, the compound may interact with enzymes and receptors that recognize halogenated aromatic compounds. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
1-Fluoro-3-(iodomethoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-iodobenzene: Lacks the methoxymethyl group, making it less reactive in nucleophilic substitution reactions.
1-Fluoro-3-(methoxymethoxy)benzene: Lacks the iodine atom, making it less versatile in halogenation reactions.
1-Fluoro-4-iodobenzene: Has the iodine atom at the para position, which can lead to different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of both fluorine and iodine atoms with the steric and electronic properties of the methoxymethyl group. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H8FIO2 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
1-fluoro-3-(iodomethoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c9-7-2-1-3-8(4-7)12-6-11-5-10/h1-4H,5-6H2 |
Clave InChI |
WQMBNMQOPSNYTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OCOCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


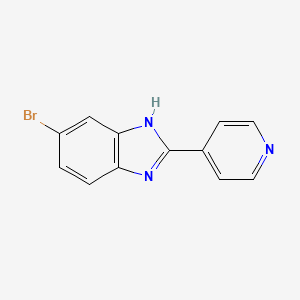
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
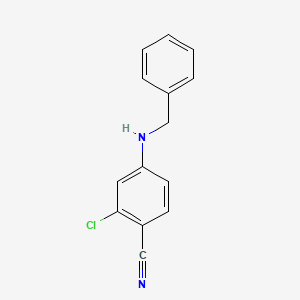
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14114675.png)
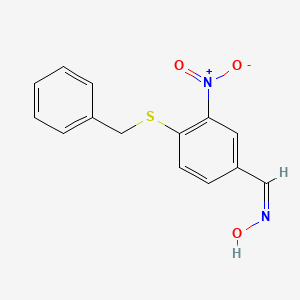
![ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14114682.png)
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
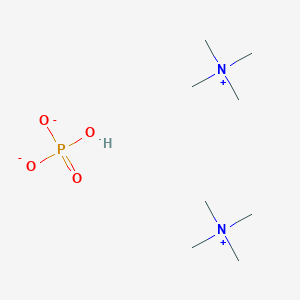
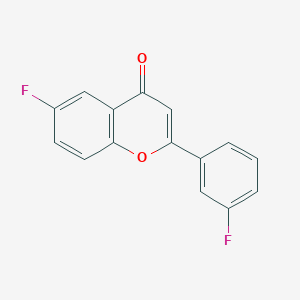
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)
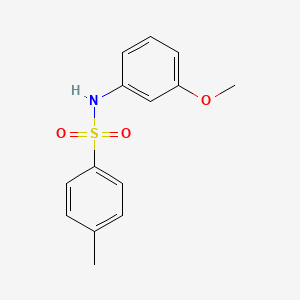
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

